3-Chloro-4-ethoxybenzaldehyde
Overview
Description
3-Chloro-4-ethoxybenzaldehyde is a chemical compound with the molecular formula C9H9ClO2 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 3-Chloro-4-ethoxybenzaldehyde and its derivatives has been the subject of several studies . For instance, one study describes the synthesis of a novel compound from 1-(4-chloro-3-ethoxybenzyl)piperidin-4-amine .Molecular Structure Analysis
The InChI code for 3-Chloro-4-ethoxybenzaldehyde is 1S/C9H9ClO2/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-6H,2H2,1H3 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
3-Chloro-4-ethoxybenzaldehyde is a solid substance at room temperature . It has a molecular weight of 184.62 .Scientific Research Applications
Catalysts in Chemical Synthesis
Research on (Eta2-alkyne)methyl(dioxo)rhenium complexes has highlighted their utility as catalysts for the olefination of aldehydes. This process is significant in organic synthesis, indicating a potential application of 3-Chloro-4-ethoxybenzaldehyde in similar catalytic reactions to synthesize complex organic compounds (Santos et al., 2003).
Reaction with Alkynes and Alkenes
A study on 2-Hydroxybenzaldehydes demonstrated their efficient reaction with alkynes and alkenes, facilitated by a rhodium-based catalyst system. This suggests 3-Chloro-4-ethoxybenzaldehyde could be explored for similar reactions, potentially yielding novel organic compounds (Kokubo et al., 1999).
Spectroscopic Studies and Molecular Interactions
Spectroscopic studies of substituted benzaldehyde mixtures, including 4-ethoxybenzaldehyde, have provided insights into molecular interactions and vibrational relaxation phenomena. These studies could direct the use of 3-Chloro-4-ethoxybenzaldehyde in investigating solvent effects on molecular properties (Ramakrishnan et al., 2009).
Chromatographic Separation
The separation of chlorinated hydroxybenzaldehydes using capillary columns has been explored, indicating that 3-Chloro-4-ethoxybenzaldehyde could be a subject of study in chromatographic analysis to understand the impact of substituents on retention behavior (Korhonen & Knuutinen, 1984).
Synthetic Organic Chemistry
Research on the alkylation of NH-, OH-, and SH-acids in the presence of potassium carbonate highlights methods for preparing aromatic aldehydes. This suggests potential routes for synthesizing derivatives of 3-Chloro-4-ethoxybenzaldehyde, expanding its utility in organic synthesis (Khachatryan et al., 2015).
Fluorescent Sensors
The synthesis of compounds for fluorescent sensing, as demonstrated by the reaction of 4-Methoxybenzaldehyde with ethylenediamine, could inform the development of sensors using 3-Chloro-4-ethoxybenzaldehyde. These compounds could serve as "off-on" fluorescent sensors for detecting metal ions or other analytes (Das et al., 2018).
Safety And Hazards
properties
IUPAC Name |
3-chloro-4-ethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDPBMFCTQAEMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406378 | |
Record name | 3-chloro-4-ethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-ethoxybenzaldehyde | |
CAS RN |
99585-10-1 | |
Record name | 3-chloro-4-ethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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